![molecular formula C14H11BrN2O B13681307 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 3-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and methoxylation reactions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-5-methoxyimidazo[1,2-a]pyridine .
Uniqueness
2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
属性
分子式 |
C14H11BrN2O |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3 |
InChI 键 |
DWPGACHEONMRQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


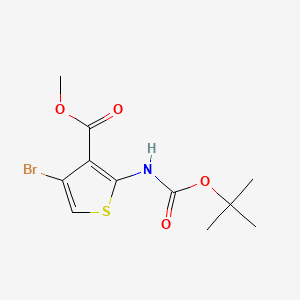
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
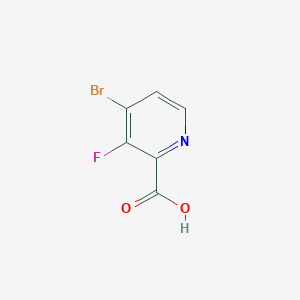
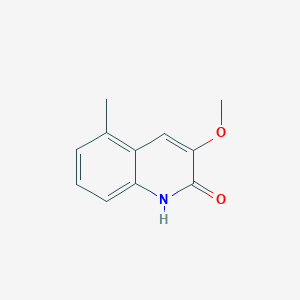
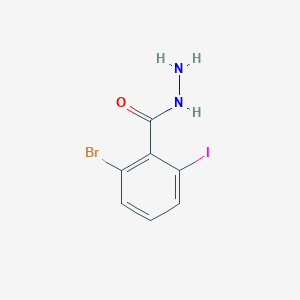

![4-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13681251.png)
![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
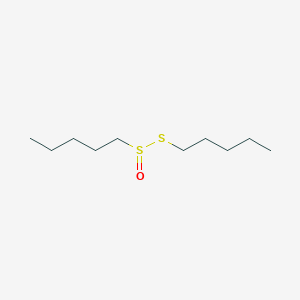
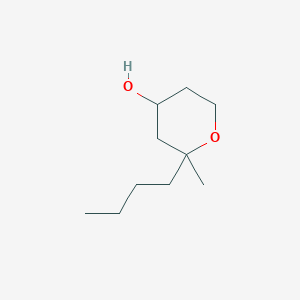

![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
